molecular formula C22H16Cl2N4S2 B2378916 2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline CAS No. 478260-38-7

2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline

Cat. No.: B2378916
CAS No.: 478260-38-7
M. Wt: 471.42
InChI Key: BAIBYBDZQXSJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]quinoline core, a 1,2,4-triazole ring, and a 3,4-dichlorobenzylsulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline typically involves multiple steps:

    Formation of the Thieno[2,3-b]quinoline Core: This can be achieved through the cyclization of appropriate precursors under high-temperature conditions, often using a catalyst such as palladium or copper.

    Introduction of the 1,2,4-Triazole Ring: This step involves the reaction of the thieno[2,3-b]quinoline intermediate with hydrazine derivatives, followed by cyclization to form the triazole ring.

    Attachment of the 3,4-Dichlorobenzylsulfanyl Group: This is typically done through a nucleophilic substitution reaction, where the triazole intermediate reacts with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the triazole ring or the thienoquinoline core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the dichlorobenzyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases like potassium carbonate, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole or thienoquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer properties.

Mechanism of Action

The mechanism of action of 2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline is not fully understood, but it is believed to involve:

    Molecular Targets: Potential targets include enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways Involved: May interfere with DNA synthesis, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline
  • 2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline

Uniqueness

  • Structural Features : The presence of the 4-ethyl group in the triazole ring and the specific positioning of the dichlorobenzylsulfanyl group make it unique.
  • Biological Activity : Its specific structure may confer unique biological activities compared to similar compounds.

Properties

IUPAC Name

2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4S2/c1-2-28-20(26-27-22(28)29-12-13-7-8-16(23)17(24)9-13)19-11-15-10-14-5-3-4-6-18(14)25-21(15)30-19/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIBYBDZQXSJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC4=CC5=CC=CC=C5N=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.